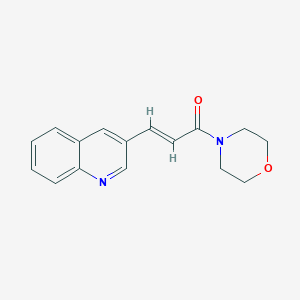![molecular formula C17H20ClN3O4S2 B2937384 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396843-89-2](/img/structure/B2937384.png)
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic compound. Its intricate structure combines multiple functional groups and molecular fragments, making it interesting for diverse applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the azetidine ring, often a key intermediate, before coupling with other complex fragments. One possible synthetic route involves:
Step 1: Synthesis of 4-Chlorobenzo[d]thiazole derivatives through condensation reactions.
Step 2: Formation of azetidine intermediates via azetidinone synthesis.
Step 3: Coupling reactions to link the azetidine with the piperidine derivative under specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods:
Industrial synthesis involves scalable and efficient methods, including:
High-pressure reactors for the synthesis of the thiazole core.
Continuous flow chemistry to enhance reaction throughput.
Catalysis, possibly using metal catalysts, to streamline reaction pathways.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by peroxides.
Reduction: Reduction reactions can target specific functional groups like the sulfonyl group.
Substitution: Commonly undergoes nucleophilic and electrophilic substitutions, especially involving the chloro and thiazole parts.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) conditions, organic solvents like dichloromethane.
Major Products Formed:
Oxidized derivatives with altered activity.
Reduced derivatives with modified properties.
Substituted products, possibly altering biological activity.
科学的研究の応用
The compound has notable research applications in various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its interaction with enzymes and proteins.
Medicine: Potential therapeutic uses due to its structural complexity, possibly in the development of anti-cancer, anti-inflammatory, or CNS-active drugs.
Industry: Used in the development of advanced materials and pharmaceuticals.
作用機序
Mechanism:
The compound’s mechanism of action is largely dependent on its ability to interact with biological targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: Could modulate receptor activity, impacting cellular signaling pathways.
Pathways: Involves pathways like apoptosis, inflammation, or neurotransmission.
類似化合物との比較
(4-Chlorobenzo[d]thiazol-2-yl)oxy derivatives: Share structural similarities but differ in pharmacological profiles.
Azetidinone-based compounds: Have different biological activities.
Piperidine derivatives: Also explored for medicinal chemistry applications.
There you go! A deep dive into the fascinating world of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. Anything you'd like to explore further?
特性
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-27(23,24)21-7-5-11(6-8-21)16(22)20-9-12(10-20)25-17-19-15-13(18)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJWZNJULXCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)



![2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2937306.png)


![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)


![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

